2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
Description
2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic compound characterized by a central acetamide backbone linked to two pharmacologically significant moieties:
- 2-Methoxyphenylpiperazine: A piperazine ring substituted with a methoxyphenyl group, a structural motif commonly associated with serotonin (5-HT) receptor modulation .
This compound’s design leverages the piperazine-ethyl-acetamide scaffold, which is frequently employed in neuropharmacology for targeting G protein-coupled receptors (GPCRs), particularly 5-HT1A and adenosine A2A receptors . The fluorophenoxy group may improve metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-20-5-3-2-4-19(20)25-14-12-24(13-15-25)11-10-23-21(26)16-28-18-8-6-17(22)7-9-18/h2-9H,10-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJRKRPUCVWIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 1-(2-methoxyphenyl)piperazine.
Introduction of the Fluorophenoxy Group: The next step involves the nucleophilic substitution reaction where 4-fluorophenol is reacted with an appropriate acylating agent to introduce the fluorophenoxy group.
Coupling Reaction: The final step is the coupling of the piperazine intermediate with the fluorophenoxy derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Piperazine Ring Formation
The piperazine moiety is synthesized via cyclization of 1-(2-methoxyphenyl)piperazine precursors. A common method involves reacting 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride with disulfides or amines under basic conditions (e.g., Cs₂CO₃ or K₂CO₃ in ethanol) .
| Reaction Step | Conditions | Yield | Source |
|---|---|---|---|
| Piperazine core formation | Cs₂CO₃, EtOH, 100°C, 3 h | ~90% | |
| Alkylation of piperazine | K₂CO₃, acetone, room temperature | ~78% |
Acetamide Formation
The final acetamide group is introduced through acetylation of the ethylenediamine intermediate using acetyl chloride or acetic anhydride .
Post-Synthetic Reactivity
The compound undergoes several transformations due to its functional groups:
Hydrolysis of the Acetamide Group
The acetamide moiety is hydrolyzed to a carboxylic acid under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M), reflux, 6 h → yields 2-(4-fluorophenoxy)acetic acid.
Piperazine Nitrogen Alkylation
The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines :
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| N-Alkylation | NaH, DMAc, iodomethane, 24 h | ~32% |
Demethylation of the Methoxy Group
The 2-methoxyphenyl substituent undergoes demethylation with strong acids (e.g., HBr in acetic acid) :
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Demethylation | 48% HBr, AcOH, reflux, 8 h | ~85% |
Fluorophenoxy Ether Cleavage
The ether bond can be cleaved under strong acidic conditions (e.g., HI, 120°C) .
Mechanistic Insights
-
Nucleophilic Substitution : The fluorophenoxy group forms via an SN2 mechanism, as demonstrated by stereochemical inversion in related compounds .
-
Piperazine Reactivity : The electron-rich piperazine nitrogen facilitates alkylation or acylation, critical for modifying pharmacological activity .
-
Acetamide Hydrolysis : Proceeds through a tetrahedral intermediate under acidic/basic conditions, confirmed by kinetic studies .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to understand the binding sites and mechanisms of action of various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its applications may extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The fluorophenoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural Analogues and Modifications
Core Scaffold Variations
Key Observations :
- Piperazine Modifications: Replacement of the fluorophenoxy group with pyridyl (e.g., 18F-Mefway) or pyrimidine-sulfanyl (C3) shifts activity from neurological targets to bacterial quorum sensing .
- Fluorine Substitution: Fluorine in the phenoxy group (target compound) vs.
5-HT1A Receptor Affinity
- 18F-Mefway: Demonstrates high selectivity for 5-HT1A receptors in humans, with superior signal-to-noise ratios compared to 18F-FCWAY due to reduced defluorination .
Enzyme Inhibition
- C3: Exhibits LasR inhibitory activity (IC50 ~5 µM) in Pseudomonas aeruginosa, attributed to the pyrimidine-sulfanyl group disrupting bacterial biofilm formation .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Sulfonyl groups enhance stability but reduce CNS activity compared to acetamide derivatives .
Physicochemical Properties
Notable Trends:
- Lipophilicity : Sulfanyl and fluorinated groups increase LogP, impacting membrane permeability but reducing aqueous solubility.
- Metabolism: Fluorine substitution in the target compound may slow hepatic clearance compared to non-fluorinated analogs like N-(2-ethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide .
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a fluorophenoxy group, a piperazine moiety, and an acetamide functional group. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C23H30FN3O2
- Molecular Weight : Approximately 387.4 g/mol
- Structure : The compound features a fluorine atom at the para position of the phenyl ring, enhancing its pharmacological properties.
Biological Activity
Preliminary studies indicate that This compound may exhibit significant biological activity. Its potential therapeutic applications include:
- Neurological Disorders : The compound's interaction with serotonin receptors suggests it could be beneficial in treating conditions like depression and anxiety.
- Drug Development : The structural features allow for modifications to optimize pharmacological profiles through structure-activity relationship (SAR) studies.
In Silico Studies
Molecular docking simulations can be utilized to predict binding interactions with various biomolecules. This approach helps in identifying potential therapeutic targets and guiding experimental investigations.
Case Studies
- Serotonin Receptor Interaction : Similar compounds have shown affinity towards serotonin receptors, indicating that this compound may also interact similarly. For instance, studies on related piperazine derivatives have demonstrated their role as serotonin 5-HT1A receptor agonists, which could translate to similar activity for our compound .
- PET Imaging Studies : Research involving positron emission tomography (PET) has highlighted the importance of serotonin receptor ligands in visualizing brain activity related to mood disorders. These studies suggest that compounds with similar structures can effectively bind to serotonin receptors in vivo, supporting the hypothesis that this compound may exhibit similar properties .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H30FN3O2 |
| Molecular Weight | 387.4 g/mol |
| Potential Targets | Serotonin Receptors |
| Therapeutic Applications | Neurological Disorders |
Q & A
Q. Key Considerations :
- Monitor reaction progress with TLC to avoid over-alkylation.
- Optimize stoichiometry to minimize byproducts (e.g., dimerization).
Basic Question: How is structural characterization of this compound performed to confirm its identity?
Methodological Answer:
Analytical Techniques :
| Technique | Parameters | Purpose |
|---|---|---|
| NMR | -NMR (400 MHz, CDCl): δ 7.2–6.8 (aromatic protons), δ 3.8 (methoxy), δ 4.1 (piperazine-CH) | Confirm substituent positions and integration ratios . |
| Mass Spectrometry | HRMS (ESI): m/z calculated for CHFNO [M+H] = 410.18 | Validate molecular formula . |
| X-ray Crystallography | Bond angles/lengths (e.g., C=O at 1.22 Å, aromatic torsion <20°) | Resolve stereochemical ambiguities . |
Validation : Cross-reference spectral data with computational predictions (e.g., PubChem’s InChI key) .
Advanced Question: How can researchers design experiments to analyze receptor binding affinity and selectivity?
Q. Methodological Answer :
Target Selection : Prioritize receptors linked to piperazine/acetamide bioactivity (e.g., serotonin 5-HT, dopamine D) .
Binding Assays :
- Use radioligand displacement (e.g., -WAY-100635 for 5-HT) to calculate IC values .
- Compare selectivity via competition binding against off-target receptors (e.g., adrenergic α).
Data Interpretation :
- Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response).
- Address contradictions (e.g., conflicting IC values) by validating assay conditions (pH, temperature) and ligand purity .
Advanced Question: What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Methodological Answer :
Common Contradictions :
- Discrepancies in potency between in vitro and in vivo models.
- Variable selectivity profiles across receptor subtypes.
Q. Resolution Strategies :
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric/electronic mismatches .
Metabolite Screening : Use LC-MS to detect active metabolites that may explain in vivo efficacy .
Controlled SAR Studies : Systematically modify substituents (e.g., fluorophenoxy vs. methoxyphenyl) and compare bioactivity trends .
Basic Question: What in vitro pharmacological screening approaches are suitable for this compound?
Q. Methodological Answer :
Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidase (MAO) using spectrophotometric assays (e.g., Ellman’s reagent for AChE) .
Cell-Based Assays :
- Measure cytotoxicity via MTT assay (IC in cancer cell lines).
- Assess anti-inflammatory activity via TNF-α ELISA in LPS-stimulated macrophages .
Data Normalization : Include positive controls (e.g., donepezil for AChE) and solvent controls (DMSO <0.1%) .
Advanced Question: How can researchers optimize solubility and bioavailability for in vivo studies?
Methodological Answer :
Challenges : High logP (~3.5) due to fluorophenyl/piperazine groups may limit aqueous solubility.
Q. Optimization Strategies :
Salt Formation : Prepare hydrochloride salts to enhance solubility (confirm stability via DSC/TGA) .
Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption .
Formulation : Use nanoemulsions or cyclodextrin complexes for preclinical trials .
Advanced Question: What analytical methods validate the compound’s stability under experimental storage conditions?
Q. Methodological Answer :
Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .
Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolyzed acetamide) with C18 columns and PDA detection .
Guidelines : Follow ICH Q1A(R2) for data reporting (e.g., % degradation vs. time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
